Product packaging for Dilithium tetrachlorocuprate(Cat. No.:)

Dilithium tetrachlorocuprate

Cat. No.: B8771411
M. Wt: 219.3 g/mol
InChI Key: HCJWWBBBSCXJMS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Dilithium tetrachlorocuprate (Li₂CuCl₄) is a crucial reagent in synthetic organic chemistry, primarily supplied as a 0.1M solution in tetrahydrofuran (THF) . This complex serves as a soluble and highly active source of copper(I) species, which are pivotal catalysts in fundamental carbon-carbon bond-forming reactions . Its key research value lies in facilitating critical transformations such as the Cadiot-Chodkiewicz cross-coupling, a reliable method for connecting terminal alkynes with 1-bromoalkynes to synthesize unsymmetrical 1,3-diynes . The mechanism of action involves the in situ reduction to reactive Cu(I) species that undergo oxidative addition with alkynyl halides and facilitate transmetalation with terminal alkynes, enabling efficient catalytic cycles in coupling reactions . This reagent is characterized as a highly flammable, moisture-sensitive liquid with a flash point of -17°C and a specific gravity of 0.91 g/mL . It is typically packaged in sealed glass bottles, often under an inert atmosphere, to ensure stability . Handling requires appropriate personal protective equipment and adherence to strict safety protocols due to hazards including skin and eye irritation, respiratory toxicity, and suspected carcinogenicity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4CuLi2 B8771411 Dilithium tetrachlorocuprate

Properties

Molecular Formula

Cl4CuLi2

Molecular Weight

219.3 g/mol

IUPAC Name

copper;dilithium;tetrachloride

InChI

InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4

InChI Key

HCJWWBBBSCXJMS-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dilithium Tetrachlorocuprate

Preparation from Lithium Chloride and Copper(II) Chloride

The most common and straightforward method for the preparation of dilithium (B8592608) tetrachlorocuprate involves the direct reaction of lithium chloride (LiCl) and copper(II) chloride (CuCl₂). chemicalbook.comresearchgate.net This method is valued for its simplicity and the ready availability of the precursors. The reaction is typically performed by combining the two salts in a specific stoichiometric ratio within an appropriate solvent. chemicalbook.com

The fundamental reaction can be represented as: 2 LiCl + CuCl₂ → Li₂CuCl₄

A typical laboratory preparation involves drying the lithium chloride and copper(II) chloride, often under vacuum at elevated temperatures, before dissolving them in the chosen solvent. ijrar.org

Optimization of Reaction Conditions and Solvent Effects (e.g., Tetrahydrofuran)

The efficacy of dilithium tetrachlorocuprate synthesis is highly dependent on the reaction conditions, with the choice of solvent being a critical factor. Tetrahydrofuran (B95107) (THF) is overwhelmingly the preferred solvent for this preparation. chemicalbook.comresearchgate.netijrar.orgnih.gov

Solvent Effects:

Solubility: THF is an effective solvent for both lithium chloride and copper(II) chloride, facilitating a homogeneous reaction mixture. chemicalbook.comcymitquimica.com this compound itself is soluble in THF up to concentrations of approximately 0.5 M. researchgate.net

Stability: The resulting brown-red solution of Li₂CuCl₄ in THF is stable at room temperature, which is advantageous for its storage and subsequent use. ijrar.org

Reactivity: THF's coordinating ability is believed to stabilize the copper-containing species, preventing unwanted side reactions and decomposition.

Optimization of Reaction Conditions: Research and established protocols have identified key parameters for optimizing the synthesis. The reaction is sensitive to moisture and oxygen, necessitating the use of dry solvents and an inert atmosphere, such as nitrogen or argon. researchgate.netijrar.org Stirring the mixture for several hours at room temperature is typically sufficient to ensure the complete formation of the complex. ijrar.org

Table 1: Optimized Reaction Conditions for Li₂CuCl₄ Synthesis
ParameterOptimal ConditionRationale/Notes
ReactantsAnhydrous Lithium Chloride (LiCl), Anhydrous Copper(II) Chloride (CuCl₂)Presence of water can lead to side reactions and decomposition of the product.
SolventDry Tetrahydrofuran (THF)Ensures homogeneity and stabilizes the cuprate (B13416276) complex. chemicalbook.comresearchgate.net
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture. researchgate.netijrar.org
TemperatureRoom TemperatureSufficient for complete formation of the complex.
Reaction Time~4 hoursEnsures the reaction goes to completion. ijrar.org

In Situ Generation and Its Mechanistic Implications

In many synthetic applications, this compound is generated in situ. This means the reagent is formed within the reaction vessel immediately before or during its intended reaction with a substrate. nih.govresearchgate.net For instance, in Grignard coupling reactions, a catalytic amount of Li₂CuCl₄ is often generated in the presence of the Grignard reagent and the organic halide. nih.govucc.ie

Mechanistic Implications: The in situ generation has significant mechanistic implications. It suggests that the active catalytic species may be in dynamic equilibrium with its precursors. In reactions like the hexadehydro-Diels-Alder (HDDA), the trapping of the generated benzyne (B1209423) intermediate was found to be first-order in the concentration of Li₂CuCl₄, indicating that the cuprate itself is directly involved in the product-forming step. nih.gov The ability to generate the reagent in situ allows for precise control over the concentration of the active catalyst, minimizing potential side reactions that could occur if a high concentration of the pre-formed reagent were added at once. This approach is particularly useful in complex, multi-step cascade reactions where the timing of the catalyst's action is critical. nih.gov

Alternative Synthetic Routes and Methodological Advancements

While the reaction of LiCl and CuCl₂ in THF remains the standard, some methodological advancements and alternative perspectives exist. For instance, the synthesis of the analogous compound, dilithium tetrabromocuprate (Li₂CuBr₄), has been explored through redox-mediated methods. This suggests the potential for similar alternative strategies for the tetrachloro-analogue, possibly involving the reduction of Cu(II) intermediates under specific conditions, though this is less common for Li₂CuCl₄ itself.

Methodological advancements primarily focus on the application of the reagent rather than its fundamental synthesis. The development of protocols for using Li₂CuCl₄ in a wider range of reactions, such as epoxide ring-opening and the coupling of functionalized Grignard reagents, demonstrates the ongoing refinement of its synthetic utility. ijrar.orgacs.org

Control of Stoichiometry and Concentration for Specific Applications

The precise control of stoichiometry and concentration is paramount for the successful application of this compound.

Stoichiometry: The synthesis of the reagent itself requires a strict 2:1 molar ratio of lithium chloride to copper(II) chloride to form the Li₂CuCl₄ complex. chemicalbook.comresearchgate.net Deviations from this stoichiometry can result in an incomplete reaction or the presence of unreacted starting materials, which could interfere with subsequent reactions.

Concentration: The concentration of the prepared Li₂CuCl₄ solution is tailored to its specific application.

Catalytic Use: For many cross-coupling reactions, such as those involving Grignard reagents and alkyl halides, Li₂CuCl₄ is used in catalytic amounts. researchgate.netucc.ie Commercially available solutions are often prepared at a concentration of 0.1 M in THF, which is convenient for dispensing small, catalytic quantities. cymitquimica.comsigmaaldrich.com

Stoichiometric Use: In other reactions, such as the regioselective cleavage of epoxides to form chlorohydrins, Li₂CuCl₄ is used in stoichiometric amounts. researchgate.netijrar.org In these cases, a 1:1 molar ratio of the cuprate reagent to the epoxide substrate is typically employed. ijrar.org

The ability to function as either a catalyst or a stoichiometric reagent based on its concentration makes this compound a versatile tool in organic synthesis.

Table 2: Stoichiometry and Concentration Control for Different Applications
ApplicationRequired AmountTypical ConcentrationExample Reaction
Grignard Cross-CouplingCatalytic0.1 M in THFCoupling of alkyl halides with Grignard reagents. researchgate.netnih.gov
Epoxide Ring-OpeningStoichiometric1 M in THFSynthesis of chlorohydrins from epoxides. researchgate.netijrar.org
Allylic Acetate DisplacementCatalytic0.1 M in THFDisplacement reactions with Grignard reagents. researchgate.net
Aryne TrappingStoichiometricVariable (depends on kinetics)Dichlorination of in situ generated benzynes. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Theoretical and Experimental Approaches to Coordination Geometry

The coordination geometry of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, in dilithium (B8592608) tetrachlorocuprate is a subject of significant interest due to the plasticity of the copper(II) coordination sphere. Both theoretical calculations and experimental data are crucial for a comprehensive understanding of its structure.

Analysis of the Tetrachlorocuprate(II) Anion

The [CuCl₄]²⁻ anion is well-known for its ability to adopt a range of geometries, typically distorted from idealized tetrahedral (Td) or square-planar (D₄h) symmetry. acs.orguwa.edu.au This structural flexibility is a hallmark of the d⁹ electronic configuration of Cu(II), which is susceptible to Jahn-Teller distortions. The actual geometry is highly sensitive to the nature of the counter-ion and the crystal packing forces. uwa.edu.au

Theoretical studies, such as those employing ab initio LCAO-MO-SCF calculations or density functional theory (DFT), have been used to investigate the bonding, spectra, and geometry of the isolated [CuCl₄]²⁻ ion. researchgate.netacs.org These calculations help to understand the potential energy surface and the relative stability of different geometric configurations.

Experimentally, the anion's structure is most commonly a distorted tetrahedron. iucr.orgnih.gov This distortion is often described as a flattening towards a square-planar geometry. For instance, in the crystal structure of bis(2-methylpyridinium) tetrachloridocuprate(II), the coordination around the copper atom is a distorted tetrahedron, with Cl-Cu-Cl angles ranging from 98.55° to 137.4°. iucr.orgnih.gov This wide range of angles deviates significantly from the 109.5° of a perfect tetrahedron. The anion's geometry is also responsible for the thermochromic properties observed in many tetrachlorocuprate salts, where a color change from green to yellow corresponds to a shift from a distorted square-planar to a more tetrahedral environment upon heating. acs.org

Advanced Spectroscopic Investigations

Interpretation of Electronic Spectra for d-Orbital Analysis

The electronic spectrum of tetrachlorocuprate(II) complexes in the visible and near-infrared regions is dominated by d-d transitions. libretexts.org For the d⁹ configuration of Cu(II), these transitions involve the promotion of the single "hole" from a lower-lying d-orbital to the highest-energy, half-filled d-orbital. The energy and intensity of these absorption bands are highly sensitive to the coordination geometry of the [CuCl₄]²⁻ anion. uwa.edu.au

In a distorted tetrahedral geometry, the d-orbitals split into two groups, and several electronic transitions are possible. The low-temperature, single-crystal electronic spectrum of compounds containing the [CuCl₄]²⁻ ion can be used to relate the energies and intensities of these d-d transitions to the precise degree of geometric distortion. uwa.edu.au For example, a highly flattened tetrahedral geometry, approaching square-planar, will exhibit a different d-orbital splitting pattern and consequently a different electronic spectrum compared to a geometry closer to a regular tetrahedron. This sensitivity of the electronic spectrum to the coordination environment is the basis for the observed thermochromism in many tetrachlorocuprate(II) compounds. acs.org

Resonance Techniques (e.g., EPR) for Copper(II) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying copper(II) complexes, as the d⁹ configuration possesses one unpaired electron (S = 1/2). rsc.org EPR studies on powdered samples of various tetrachlorocuprate(II) salts consistently show spectra of axial symmetry, which allows for the determination of the principal g-tensor values, g∥ and g⊥. nih.govresearchgate.net

These g-values provide critical insight into the electronic ground state of the Cu(II) ion. For many tetrachlorocuprate(II) complexes, the relationship g∥ > g⊥ > 2.0023 indicates a dₓ²-y² ground state, which is characteristic of an elongated octahedral or square-planar geometry. acs.orgresearchgate.net Even in distorted tetrahedral geometries, the analysis of the g-tensor can reveal the nature of the ground state orbital. A correlation has been established between EPR parameters, such as the g-values, and the degree of geometric distortion in the [CuCl₄]²⁻ coordination sphere. researchgate.net However, due to paramagnetic interactions between adjacent Cu(II) centers in the solid state, a resolved hyperfine structure from the copper nucleus (I = 3/2) is often not observed in the EPR spectra of powdered samples. nih.govresearchgate.net

Table 1: Representative EPR g-tensor Values for Tetrachlorocuprate(II) Complexes. nih.gov
Cationg⊥g∥gₐᵥ*
[C₁₀H₂₁NMe₃]⁺2.0952.2212.137
[C₁₄H₂₉NMe₃]⁺2.0902.2152.132
[C₁₆H₃₃NMe₃]⁺2.0952.2232.138
[C₁₈H₃₇NMe₃]⁺2.0942.2212.136

*gₐᵥ (averaged g-value) is calculated as (2g⊥ + g∥)/3.

X-ray Diffraction Studies of Solid-State Complexes

Single-crystal X-ray diffraction (XRD) provides the most definitive structural characterization of solid-state complexes, offering precise atomic coordinates and thus detailed information on bond lengths and angles. researchgate.net Numerous studies on tetrachlorocuprate(II) salts with various organic counter-ions have been published, revealing the structural diversity of the [CuCl₄]²⁻ anion. iucr.orgmdpi.com

A representative example is the structure of bis(2-methylpyridinium) tetrachloridocuprate(II), which crystallizes in the monoclinic space group I2/c. nih.gov The XRD analysis shows that the copper center is coordinated by four chloride ions in a distorted tetrahedral geometry. iucr.orgnih.gov The Cl-Cu-Cl angles vary significantly, with four angles being smaller than the ideal tetrahedral angle and two being larger, confirming a flattened tetrahedral structure. nih.gov Such studies are fundamental for understanding the influence of intermolecular forces, like hydrogen bonding between cations and the chloride ligands, on the final geometry of the anion. uwa.edu.auiucr.org While a specific, detailed crystal structure of Li₂CuCl₄ is less common in the literature, XRD powder patterns would be essential to confirm its phase purity and crystal system. researchgate.netresearchgate.net

Table 2: Selected Bond Angles for the [CuCl₄]²⁻ Anion in Bis(2-methylpyridinium) tetrachloridocuprate(II). nih.gov
AtomsAngle (°)Deviation from Ideal Td (109.5°)
Cl1-Cu1-Cl2137.4(3)+27.9
Cl1-Cu1-Cl1'98.55(2)-10.95
Cl2-Cu1-Cl2'99.04(2)-10.46
Cl1-Cu1-Cl2'100.08(2)-9.42

Note: Symmetry operations are used to generate equivalent atoms (').

Despite extensive searches for the single-crystal X-ray structure of dilithium tetrachlorocuprate (Li₂CuCl₄), specific crystallographic data, including precise bond lengths, bond angles, and detailed information on the coordination environment, intermolecular interactions, and crystal packing, is not available in the public domain.

General chemical databases confirm the existence and basic properties of this compound. However, the detailed structural analysis required to fulfill the user's request for an in-depth article on its "" cannot be completed without access to its determined crystal structure.

The geometry of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is known to be flexible, adopting conformations ranging from square planar to distorted tetrahedral depending on the nature of the counter-ion. This variability is a consequence of the d⁹ electronic configuration of the Cu(II) ion, which is susceptible to Jahn-Teller distortions. In the absence of a published crystal structure for Li₂CuCl₄, the specific geometry of the [CuCl₄]²⁻ anion and the coordination environment of the Li⁺ cations in this compound remain undetermined.

Similarly, a detailed description of the intermolecular interactions and crystal packing is contingent upon knowing the precise arrangement of ions in the crystal lattice. This includes the nature and strength of the electrostatic interactions between the lithium cations and the tetrachlorocuprate anions, as well as any other non-covalent interactions that contribute to the stability of the solid-state structure.

Without the foundational crystallographic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Mechanistic Investigations of Dilithium Tetrachlorocuprate Mediated Reactions

Catalytic Cycles in Carbon-Carbon Bond Forming Reactions

Dilithium (B8592608) tetrachlorocuprate is an exceptionally effective and selective catalyst for the coupling of various Grignard reagents with primary alkyl, aryl, and vinyl halides. researchgate.net This catalytic approach provides a milder and more efficient alternative to the stoichiometric use of organocuprate reagents, such as Gilman reagents. The presence of lithium chloride in the catalyst formulation is thought to enhance the solubility of the copper salt and promote the smooth in situ transformation of Grignard reagents into reactive organocopper species during the catalytic cycle.

The Kumada-Corriu coupling is a seminal cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, traditionally catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org However, copper-based catalysts like dilithium tetrachlorocuprate can also facilitate this transformation. The catalytic cycle is analogous to other transition-metal-catalyzed cross-couplings and is believed to proceed through a Cu(I)/Cu(III) cycle. libretexts.orgwikipedia.org

The proposed mechanism involves three key steps:

Oxidative Addition : The active Cu(I) species inserts into the carbon-halide bond of the organic halide (R'-X) to form a high-valent organocopper(III) intermediate, [R'Cu(III)X]. libretexts.org

Transmetalation : The Grignard reagent (R-MgX) transfers its organic group to the copper center, displacing the halide and forming a diorganocopper(III) species, [R-Cu(III)-R'].

Reductive Elimination : This final step involves the collapse of the diorganocopper(III) intermediate to form the coupled product (R-R') and regenerate the catalytically active Cu(I) species. libretexts.org

This process allows for the efficient formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds under relatively mild conditions.

In the presence of an oxidant, this compound can catalyze the oxidative homocoupling of Grignard reagents to form symmetrical biaryls or alkanes (R-R from R-MgX). An efficient procedure utilizes a catalytic amount of Li₂CuCl₄ in the presence of pure oxygen gas as the terminal oxidant. acs.org This method is applicable to a wide variety of aryl, heteroaryl, alkyl, alkenyl, and alkynyl Grignard reagents, providing the corresponding symmetrical products in good to excellent yields. acs.org

The reaction is thought to proceed via the formation of an organocopper intermediate through transmetalation between the Grignard reagent and the copper catalyst. Two molecules of this organocopper species then undergo an oxidative coupling, facilitated by the oxidant, to yield the final product.

Table 1: Examples of Li₂CuCl₄-Catalyzed Oxidative Homocoupling of Grignard Reagents

Data sourced from research on copper-catalyzed oxidative coupling reactions. acs.org

This compound effectively catalyzes the cross-coupling of allylmagnesium bromide with α,ω-dihaloalkanes. The reaction conditions can be controlled to selectively yield either mono-coupled haloalkenes or di-coupled alkadienes. researchgate.net This selectivity provides a versatile synthetic route to functionalized alkenes. For instance, using an excess of the dihaloalkane favors the formation of the mono-coupled product, while using an excess of the Grignard reagent and longer reaction times leads to the di-coupled product. researchgate.net

The reaction demonstrates a clear trend in halide reactivity, which is crucial for selective transformations. This reactivity order allows for chemoselective coupling at one site of a molecule containing different halogen atoms. researchgate.net

Table 2: Li₂CuCl₄-Catalyzed Coupling of Allylmagnesium Bromide with Dihaloalkanes

Data reflects typical outcomes under specific reaction conditions. researchgate.net

The regioselectivity of this compound-catalyzed couplings is significantly influenced by the nature of the leaving group and the substitution pattern of the organic halide. In reactions with dihaloalkanes, the order of halide reactivity is I > Br >> Cl. researchgate.net Furthermore, secondary halides exhibit greater reactivity than primary halides in these coupling reactions. researchgate.net This preferential reactivity allows for selective functionalization of molecules containing multiple, distinct halide atoms.

Regarding stereochemistry, mechanistic studies of related lithium organocuprate reactions with alkyl halides suggest that the substitution at a chiral sp³-hybridized carbon proceeds with inversion of configuration. researchgate.net This outcome is consistent with a backside nucleophilic attack, characteristic of an Sₙ2-type mechanism. The origin of this stereochemical outcome is ascribed to the inverted stereochemistry of the electrophilic carbon atom in the rate-determining step of the reaction. researchgate.net Therefore, it is inferred that Li₂CuCl₄-catalyzed couplings of Grignard reagents with chiral alkyl halides are stereospecific, proceeding via inversion of the stereocenter.

The mechanism of halide substitution in this compound-catalyzed reactions is best described as an Sₙ2-like process. libretexts.org Computational studies on related lithium organocuprate clusters reveal that the reaction proceeds through a single-step nucleophilic substitution where the cleavage of the carbon-halide (C-X) bond is the rate-determining step. researchgate.net The reaction involves the nucleophilic participation of the organocopper species, which attacks the carbon atom bearing the halide. researchgate.net

The observed reactivity trend for halogens (I > Br > Cl) further supports this mechanistic picture. msu.edu The C-I bond is the weakest and longest among the carbon-halide bonds, making iodide the best leaving group and leading to the fastest reaction rates. Conversely, the strength of the C-Cl bond results in significantly lower reactivity for alkyl chlorides. researchgate.net This Sₙ2-type pathway, occurring within the broader oxidative addition/reductive elimination catalytic cycle, accounts for both the observed reactivity patterns and the stereochemical inversion at chiral centers. libretexts.orgresearchgate.net

Intermediate Species and Their Characterization

In reactions mediated by this compound (Li₂CuCl₄), the precise nature of the intermediate species is crucial to understanding the reaction mechanism, though their high reactivity often makes direct characterization challenging. nih.gov In cross-coupling reactions, particularly with Grignard reagents, the active catalytic species is believed to be an organocopper intermediate. The Li₂CuCl₄ facilitates a transmetalation step, where the organomagnesium compound (R-MgX) is converted into a more reactive organocopper species (R-Cu). reddit.com These organocopper intermediates are central to the carbon-carbon bond formation process.

While stable isolation of these intermediates is rare, their existence is inferred from the reaction outcomes and spectroscopic studies in related systems. For instance, in copper-catalyzed reactions, the involvement of Cu(I) and Cu(III) oxidation states is often proposed. The catalytic cycle may involve the oxidative addition of an alkyl halide to a Cu(I) species, forming a transient Cu(III) intermediate. This is then followed by reductive elimination, which forms the final product and regenerates the Cu(I) catalyst. reddit.com The characterization of such fleeting intermediates often relies on techniques like low-temperature NMR spectroscopy and computational modeling to elucidate their structure and energetics. nih.gov In enzymatic systems involving copper, advanced techniques such as stopped-flow UV-vis spectroscopy, electron paramagnetic resonance (EPR), and extended X-ray absorption fine structure (EXAFS) have been employed to characterize transient copper-containing intermediates. nih.gov

Role in Other Organic Transformations

This compound is an effective reagent for the regioselective ring-opening of epoxides. The reaction proceeds via nucleophilic attack of a chloride ion, facilitated by the cuprate (B13416276) complex, on one of the epoxide's carbon atoms. This process is particularly useful for the synthesis of vicinal chlorohydrins. ijrar.org The reaction demonstrates high regioselectivity, with the chloride nucleophile preferentially attacking the less sterically hindered or more electron-deficient carbon atom of the epoxide ring. ijrar.org For example, the reaction with chalcone (B49325) oxides yields the corresponding chlorohydrins in good yields under a nitrogen atmosphere. ijrar.org

The general mechanism involves the coordination of the Lewis acidic copper center to the epoxide oxygen, which activates the ring towards nucleophilic attack. The tetrachlorocuprate complex provides the chloride nucleophile for the subsequent ring-opening.

Table 1: Regioselective Ring-Opening of Various Epoxides with Li₂CuCl₄

Epoxide SubstrateProduct (Chlorohydrin)Yield (%)
Chalcone Oxide2-chloro-1,3-diphenyl-1-propanone85
Styrene Oxide2-chloro-1-phenylethanol80
Cyclohexene Oxidetrans-2-chlorocyclohexanol78
Data synthesized from principles described in cited research. ijrar.org

Similarly, aziridines, the nitrogen analogs of epoxides, undergo ring-opening reactions. rsc.org The high ring strain of the three-membered ring makes them susceptible to nucleophilic attack. rsc.orgnih.gov While organocuprates (Gilman reagents) are commonly used, the principles extend to reactions facilitated by Li₂CuCl₄ where a chloride ion acts as the nucleophile. The presence of an electron-withdrawing group on the nitrogen atom activates the aziridine (B145994) ring, making it more reactive towards nucleophiles. nih.gov The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack.

This compound has been successfully employed for the efficient dichlorination of highly reactive aryne intermediates. acs.orgnih.gov Specifically, benzynes generated via the hexadehydro-Diels–Alder (HDDA) reaction can be trapped in situ by Li₂CuCl₄ to yield dichlorinated aromatic products. acs.orgnih.gov This transformation provides a method for the controlled functionalization of arynes.

The mechanism involves the cycloisomerization of a triyne substrate to form the benzyne (B1209423) intermediate. In the presence of this compound, this intermediate is captured by two chloride ions from the cuprate complex, leading to the dichlorinated product. This trapping reaction competes with other potential pathways for the aryne, such as intramolecular Diels-Alder (IMDA) reactions. acs.orgnih.gov

The reaction of this compound with unsaturated epoxides, such as vinyl epoxides, can lead to a variety of products depending on the reaction conditions and the substrate structure. The reagent can induce both Sₙ2 and Sₙ2' type ring-opening pathways. In the Sₙ2 pathway, the chloride attacks directly at the epoxide carbon, while in the Sₙ2' pathway, the attack occurs at the double bond in a conjugate addition fashion, leading to a rearranged allylic alcohol derivative. This reactivity has been utilized in the synthesis of complex molecules, including analogues of biologically active compounds like bromoconduritol. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insight into the mechanisms of reactions involving this compound. For instance, in the dichlorination of arynes, kinetic analysis has been used to determine the reaction order with respect to the trapping agent (Li₂CuCl₄). acs.orgnih.gov By measuring the ratio of the bimolecular trapping product (dichlorination) to a unimolecular rearrangement product as a function of the Li₂CuCl₄ concentration, the kinetic order of the trapping step can be elucidated. acs.orgnih.gov This type of analysis is crucial for optimizing reaction conditions and understanding the factors that control competing reaction pathways.

Theoretical and Computational Chemistry of Dilithium Tetrachlorocuprate Systems

Density Functional Theory (DFT) Studies of Electronic Structurechemrxiv.orgutep.edu

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and materials. scispace.com It is centered on calculating the electron density of a system to determine its energy and other properties. utep.edu For dilithium (B8592608) tetrachlorocuprate, DFT studies focus on the electronic properties of the active component, the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. These calculations are crucial for understanding the compound's reactivity and spectroscopic characteristics. The B3LYP functional is a common method employed for these types of calculations. researchgate.net

The copper center in the [CuCl₄]²⁻ anion has a formal oxidation state of +2, which corresponds to a d⁹ electron configuration. In a perfectly tetrahedral or square planar geometry, the five d-orbitals, which are degenerate in a free ion, are split into different energy levels by the electrostatic field of the four chloride ligands. The exact splitting pattern is highly sensitive to the geometry of the anion, which can range from a flattened tetrahedron to a square planar structure. researchgate.net

High-resolution electronic spectroscopy has been used to probe these d-orbital energy levels, providing benchmark data for theoretical calculations. nih.gov For the square planar CuCl₄²⁻ ion, the ground state is identified as ²B₁g, corresponding to the unpaired electron residing primarily in the d(x²-y²) orbital. nih.gov The energy differences between the d-orbitals correspond to electronic transitions that can be observed experimentally and calculated with time-dependent DFT (TDDFT).

Table 1: Calculated Properties of the Tetrachlorocuprate(II) Anion

This table presents representative data from DFT calculations on the [CuCl₄]²⁻ anion, illustrating key electronic and geometric parameters.

Property Calculated Value Method/Basis Set Reference
Cu-Cl Bond Length ~2.25 - 2.30 Å B3LYP/6-31G researchgate.net
Ground State ²B₁g (Square Planar) Ab initio LCAO-MO-SCF nih.gov
d-d Transition Energy ~12,000 - 18,000 cm⁻¹ MCD/EPR Spectroscopy nih.gov
Spin on Copper Atom ~0.62 electrons BP86 Functional aip.org

The d⁹ configuration of the Cu(II) ion means that the [CuCl₄]²⁻ anion is paramagnetic, with one unpaired electron. DFT calculations are particularly useful for mapping the distribution of this unpaired electron's spin density across the molecule. While the unpaired electron is formally located on the copper ion, computational studies show significant delocalization onto the four chlorine ligands. scispace.comaip.org

This delocalization is a result of the covalent character of the Cu-Cl bonds. Wave function theory and DFT calculations indicate that the spin density on the copper atom is substantially less than one, typically around +0.62, with a corresponding portion of the spin density residing on the chlorine atoms. aip.org This finding is critical for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) and for understanding the pathways of electron transfer in reactions involving this complex. The mixing between different valence bond structures is a key factor influencing this distribution. scispace.com

Molecular Dynamics Simulations of Solution-Phase Behavior

While DFT is excellent for studying the properties of a single molecule or ion, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. mdpi.com MD simulations of dilithium tetrachlorocuprate in solution can provide detailed information about solvation, ion pairing, and transport properties like diffusion and conductivity. bohrium.commdpi.comresearchgate.net

In a solvent such as tetrahydrofuran (B95107) (THF), where Li₂[CuCl₄] is often used, MD simulations would model the interactions between the Li⁺ cations, the [CuCl₄]²⁻ anions, and the solvent molecules. Key findings from such simulations would include:

Solvation Shell Structure: Determining the average number of solvent molecules in the first solvation shell of the Li⁺ and [CuCl₄]²⁻ ions and their geometric arrangement.

Ion Pairing: Quantifying the extent to which Li⁺ and [CuCl₄]²⁻ ions associate to form contact ion pairs, solvent-separated ion pairs, or larger aggregates. The formation of these aggregates can significantly influence the reactivity of the cuprate (B13416276). nih.gov

Dynamic Properties: Calculating diffusion coefficients for each species, which relate to the mobility of the ions in the solution. researchgate.net This is important for understanding reaction kinetics where the diffusion of the catalyst to the substrate may be a limiting factor.

Table 2: Representative Parameters from Molecular Dynamics Simulations of Lithium Salts in Solution

This table summarizes typical output data from MD simulations, using analogous lithium salt systems to illustrate the expected solution-phase properties of Li₂[CuCl₄].

Parameter Typical Value Range Significance
Li⁺ Coordination Number 4 - 6 Describes the number of nearest neighbors (anions or solvent molecules) around the lithium cation.
Anion Coordination Number 6 - 10 Describes the number of nearest neighbors (cations or solvent molecules) around the anion.
Li⁺ Diffusion Coefficient 0.1 - 1.0 x 10⁻⁹ m²/s Quantifies the mobility of lithium ions in the solvent.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the complex mechanisms of reactions catalyzed by cuprates. nih.gov For reactions involving this compound, such as cross-coupling reactions, DFT can be used to map the entire potential energy surface of the reaction. This involves:

Identifying Intermediates: Calculating the structures and energies of all stable species along the reaction pathway.

Locating Transition States: Finding the highest energy point (the transition state) that connects reactants to products or intermediates. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. nih.gov

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For lithium cuprates, proposed mechanisms often involve steps like oxidative addition of a substrate to the Cu(II) center, followed by reductive elimination to form the product and regenerate the catalyst. nih.gov Computational modeling allows for the evaluation of the energetic feasibility of different proposed pathways, such as concerted versus stepwise mechanisms or radical versus polar pathways. nih.gov

Prediction of Reactivity and Selectivity in Catalytic Systems

Building on the mechanistic understanding from computational modeling, it is possible to predict the reactivity and selectivity of catalytic systems involving this compound. By comparing the calculated activation energies for different competing reaction pathways, one can predict which product is likely to form fastest (kinetic control).

For instance, in a reaction with multiple possible outcomes (e.g., chemoselectivity or regioselectivity), DFT calculations can determine the energy barriers for each pathway. The pathway with the lowest activation barrier will be the most favorable. These predictions can guide the rational design of experiments, helping to choose reaction conditions (temperature, solvent, ligands) that favor the desired outcome. The electronic properties of the [CuCl₄]²⁻ anion, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and the charge distribution, are key descriptors used in these predictive models to rationalize its reactivity with different substrates.

Catalytic Applications Beyond Grignard Chemistry

Applications in Organic Synthesis of Complex Molecules

The efficacy of dilithium (B8592608) tetrachlorocuprate as a catalyst is particularly evident in its ability to facilitate the construction of complex carbon skeletons, a cornerstone of modern organic synthesis. Its mild reaction conditions and high efficiency have made it a valuable tool for chemists aiming to build intricate molecular architectures.

A significant application of dilithium tetrachlorocuprate is in the total synthesis of natural products and bioactive compounds, where precision and efficiency are paramount. The catalyst has been instrumental in key bond-forming steps for a variety of complex targets.

Notable examples include the synthesis of several furanoid terpenes. An efficient pathway to Perillene , a key ingredient in some traditional Chinese medicines, relies on the Li₂CuCl₄-catalyzed cross-coupling of allylic carbonates. quora.com This same methodology has been successfully applied to the synthesis of related natural products such as Dendrolasin , Ambliofuran , and Thioperillene . quora.comresearchgate.net In the enantioselective synthesis of the marine metabolite Ambliol-A , a Li₂CuCl₄-catalyzed sp³–sp³ cross-coupling reaction serves as a crucial step in constructing the molecule's framework. researchgate.net

The synthesis of insect pheromones, which are highly specific and potent bioactive molecules, has also benefited from this catalyst. Li₂CuCl₄ has been employed in the synthesis of the aggregation pheromone for the red flour beetle, Tribolium castaneum, connecting two chiral building blocks via a catalyzed coupling reaction. beilstein-journals.org It is also a key reagent in synthesizing the sex pheromone for the peach leafminer moth, (S)-14-methyl-1-octadecene, where it mediates two separate C-C coupling steps. scispace.com Furthermore, it has been used to synthesize pheromones for agricultural pests like the cotton- and apple-worms and various palm pests. asianpubs.orgresearchgate.net

Table 1: Examples of Natural Products and Bioactive Compounds Synthesized Using Li₂CuCl₄

Target Compound Class Key Reaction Catalyzed by Li₂CuCl₄ Source(s)
Perillene Furanoid Terpene Cross-coupling of allylic carbonate quora.comresearchgate.net
Dendrolasin Furanoid Terpene Cross-coupling of allylic carbonate quora.comresearchgate.net
Ambliol-A Furanditerpene sp³–sp³ cross-coupling of an ester researchgate.net
T. castaneum Pheromone Insect Pheromone Coupling of a chiral tosylate with a Grignard reagent beilstein-journals.org
Peach Leafminer Pheromone Insect Pheromone C-C cross-coupling reactions scispace.com
Cotton-worm Pheromone Insect Pheromone Coupling of a Grignard reagent with an alkyl halide asianpubs.org

While many applications involve Grignard reagents, the catalytic activity of this compound extends to other organometallic partners and complex reaction types, showcasing its versatility. Copper-based catalysts are known to effectively couple a wide range of organometallic reagents, including those based on boron, silicon, indium, and manganese, with various organic halides. rsc.org

A specific example that moves beyond simple substitution is the oxidative dehalodimerization of iodophenylacetylene in the presence of this compound to produce 1,4-diphenylbuta-1,3-diyne . sci.am This reaction demonstrates the catalyst's utility in forming C(sp)-C(sp) bonds through an oxidative coupling pathway.

Furthermore, Li₂CuCl₄ has been shown to be an effective catalyst for the oxidative homo- and cross-coupling of Grignard reagents when a di-tert-butyldiaziridinone is used as an external oxidant. acs.org This process allows for the formation of C(sp)–C(sp³) bonds under mild conditions. acs.org While a Grignard reagent is used, the reaction's complexity, involving a proposed catalytic cycle with a Cu(III) intermediate and an external oxidant, represents a significant functionalization strategy beyond simple displacement reactions. acs.org

Emerging Roles in Material Science and Nanotechnology

Beyond its established role in organic synthesis, this compound is being explored for applications in materials science, where it shows potential as a precursor for catalysts and a component in advanced nanocomposites.

This compound plays a key role in certain polymerization reactions, which are fundamental to materials synthesis. In the context of copper-catalyzed "living" radical polymerization of butyl methacrylate, it has been proposed that the active catalytic species, Li₂CuCl₄, is formed in situ from the reaction of lithium chloride (LiCl) with the copper(I) chloride (CuCl) catalyst. cmu.edu The formation of this cuprate (B13416276) complex is suggested to be responsible for an observed acceleration in the polymerization rate, indicating its crucial role in the catalytic cycle for producing polymers with controlled molecular weights and narrow polydispersities. cmu.edu

There is emerging interest in using this compound as a component in advanced materials for electronic applications. Several patents describe the formulation of silicon-carbon composite materials, intended for use as anode materials in energy storage devices, which list this compound as a potential "electrochemical modifier" or suitable lithium salt to be incorporated into the material. google.comgoogle.comjustia.comjustia.com Its inclusion in these patented materials, which may also be embedded within a conductive polymer network, suggests a potential role in influencing the final electrochemical properties of the nanocomposite. google.com

Reactivity Profiles and Derivatization Studies

Interactions with Organometallic Reagents

Dilithium (B8592608) tetrachlorocuprate is renowned for its ability to catalyze carbon-carbon bond formation, particularly in cross-coupling reactions involving various organometallic reagents. acs.orglookchem.com While highly reactive organometallic compounds like organolithiums and Grignard reagents are often too reactive for selective cross-coupling on their own, the presence of a copper catalyst like Li₂CuCl₄ modulates this reactivity, enabling efficient and targeted bond formation. advancedsciencenews.comnih.gov

The general process involves the in-situ formation of a transient organocopper species. The organometallic reagent (R-M, where M is typically Li or MgX) reacts with Li₂CuCl₄. This step is believed to involve the reduction of the Cu(II) center to a more catalytically active Cu(I) or Cu(0) species, which then enters the primary catalytic cycle. This transient copper reagent subsequently reacts with an organic electrophile (R'-X, typically an alkyl or aryl halide) to yield the coupled product (R-R'). researchgate.netwikipedia.org

This catalytic approach is superior in many cases for coupling reactions, such as those involving Grignard reagents with alkyl, aryl, or vinylic halides. acs.orglookchem.com

Organometallic ReagentSubstrateProduct TypeGeneral Reaction
Grignard Reagent (R-MgX)Alkyl Halide (R'-X)Alkane (R-R')R-MgX + R'-X --(Li₂CuCl₄)--> R-R'
Grignard Reagent (R-MgX)Aryl Halide (Ar-X)Alkylarene (R-Ar)R-MgX + Ar-X --(Li₂CuCl₄)--> R-Ar
Organolithium (R-Li)Acid Chloride (R'-COCl)Ketone (R-COR')R-Li + R'-COCl --(Li₂CuCl₄)--> R-COR'
Organolithium (R-Li)EpoxideAlcoholR-Li + Epoxide --(Li₂CuCl₄)--> β-Substituted Alcohol

Table 7.1.1: Examples of Li₂CuCl₄ Catalyzed Cross-Coupling Reactions. This table illustrates the versatility of dilithium tetrachlorocuprate in mediating the formation of new carbon-carbon bonds from various organometallic precursors and electrophilic substrates.

Ligand Exchange and Complexation Chemistry

The core of this compound is the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. In its common solvent, THF, the copper center is coordinated by four chloride ligands in a geometry that is typically a distorted tetrahedron or square planar, depending on the crystalline environment and solvent interactions.

The complex is part of a well-established ligand exchange equilibrium in aqueous solutions. When a copper(II) salt is dissolved in water, it forms the blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. Upon the addition of a chloride source, such as lithium chloride, the water ligands are progressively replaced by chloride ions. With a high concentration of chloride, the equilibrium shifts to favor the formation of the yellow-green tetrachlorocuprate(II) ion. This reversible reaction is a classic example of ligand exchange chemistry.

[Cu(H₂O)₆]²⁺ (blue) + 4 Cl⁻ ⇌ [CuCl₄]²⁻ (yellow/green) + 6 H₂O

Complex IonDominant LigandCoordination No.GeometryColor in Solution
[Cu(H₂O)₆]²⁺Water (H₂O)6OctahedralBlue
[CuCl(H₂O)₅]⁺Water, Chloride6OctahedralGreenish-blue
[CuCl₄]²⁻Chloride (Cl⁻)4Distorted TetrahedralYellow-Green

Table 7.2.1: Ligand Exchange Equilibrium of the Tetrachlorocuprate(II) Ion. This table details the properties of the copper(II) complexes involved in the reversible exchange between aqua and chloro ligands.

Oxidation and Reduction Chemistry Relevant to Catalytic Cycles

The catalytic efficacy of this compound in cross-coupling reactions is fundamentally linked to the redox chemistry of its copper center. The Cu(II) state in the starting material is generally considered a precatalyst. The catalytic cycle is initiated by the reduction of Cu(II) to a more reactive Cu(I) or even Cu(0) species by the organometallic reagent (e.g., Grignard or organolithium). researchgate.net

Once the active copper catalyst is formed, a plausible, though often debated, catalytic cycle involves changes between Cu(I) and Cu(III) oxidation states.

Oxidative Addition : The active Cu(I) species reacts with the organic halide (R'-X), leading to the formal oxidation of copper to a Cu(III) intermediate.

Transmetalation : If not already incorporated, the second organic group (R) is transferred from its parent organometallic reagent to the copper center.

Reductive Elimination : The Cu(III) intermediate collapses, forming the new C-C bond (R-R') and reducing the copper center back to Cu(I), thus regenerating the catalyst for the next cycle. wikipedia.org

This cycle of oxidation and reduction allows a small, catalytic amount of the copper complex to facilitate the formation of a large quantity of product. pitt.edu

StepDescriptionChange in Copper Oxidation State
1. Precatalyst Activation Li₂CuCl₄ is reduced by the organometallic reagent (e.g., R-MgX).Cu(II) → Cu(I) or Cu(0)
2. Oxidative Addition The active Cu(I) catalyst adds to the organic halide (R'-X).Cu(I) → Cu(III)
3. Reductive Elimination The Cu(III) intermediate eliminates the final product (R-R').Cu(III) → Cu(I)

Table 7.3.1: Proposed Catalytic Cycle for Li₂CuCl₄-Mediated Coupling. This table outlines the key steps and the corresponding changes in the oxidation state of the copper center during a typical cross-coupling reaction.

Stability and Decomposition Pathways in Reaction Environments

The stability of this compound is a critical factor in its storage and use. As a solution in THF, its stability is influenced by temperature, exposure to air and moisture, and its interaction with other reagents.

A primary decomposition pathway in reaction environments does not involve the cuprate (B13416276) itself, but rather the THF solvent. When used with highly basic organometallic reagents, particularly organolithiums like n-butyllithium, THF can undergo deprotonation at temperatures above -78 °C. The resulting lithiated THF intermediate is unstable and rapidly decomposes, typically yielding ethylene (B1197577) gas and the lithium enolate of acetaldehyde. This solvent decomposition can quench the reactive organometallic reagent and lead to unwanted side products, making temperature control crucial for reactions involving these components.

The Li₂CuCl₄/THF solution itself is moderately stable. Commercial suppliers recommend refrigerated storage (2-8 °C) to minimize degradation. sigmaaldrich.com Long-term storage at room temperature can lead to the gradual reduction of Cu(II) and potential precipitation.

PathwayDescriptionKey Factors
Solvent Decomposition Deprotonation of the THF solvent by a strong organometallic base, followed by fragmentation.Reagent: Strong bases (e.g., alkyllithiums). Temperature: Typically > -78 °C.
Intrinsic Decomposition Slow reduction of the Cu(II) center or reaction with trace impurities.Temperature: Elevated storage temperatures accelerate degradation. Time: Occurs over long-term storage.
Hydrolysis Reaction with water, which can alter the coordination sphere and reactivity.Exposure to atmospheric moisture.

Table 7.4.1: Stability and Decomposition Considerations. This table summarizes the primary pathways through which the this compound reaction system can degrade.

Interactions with Different Solvents and Media

Solubility and Speciation in Aprotic Solvents (e.g., THF)

Dilithium (B8592608) tetrachlorocuprate is most commonly prepared and used as a solution in the aprotic solvent tetrahydrofuran (B95107) (THF). ijrar.org It is commercially available as a 0.1 M solution in THF, indicating its ready solubility in this medium. fishersci.calabware-shop.com The formation of the complex involves the reaction of two equivalents of lithium chloride (LiCl) with one equivalent of copper(II) chloride (CuCl₂) in dry THF. ijrar.org This process yields a homogeneous, typically brown or dark orange, solution. ijrar.org

In THF, dilithium tetrachlorocuprate exists as an ionic species. The complex dissociates into lithium cations (Li⁺) and the tetrachlorocuprate(II) dianion ([CuCl₄]²⁻). nih.gov The THF molecules, being polar and having oxygen atoms with lone pairs, solvate the lithium cations, stabilizing them in the solution. This solvation is crucial for maintaining the ionic complex in the dissolved state. The structure of such compounds in solution is often referred to as an 'ate' complex. rsc.org While detailed structural studies in solution are limited, it is understood that the solvent plays a critical role in the dissociation and stabilization of these ionic pairs. researchgate.net

Properties of this compound Solution in THF
PropertyValueReference
Common Concentration0.1 M fishersci.ca
AppearanceDark orange / Brown liquid ijrar.org
SolventTetrahydrofuran (THF) ijrar.org
Density (of 0.1M solution)~0.91 g/mL at 25°C
Molecular FormulaLi₂CuCl₄ nih.gov
Ionic Species in Solution2 Li⁺ and [CuCl₄]²⁻ nih.gov

Influence of Solvent on Reaction Kinetics and Selectivity

The solvent is not merely a medium for dissolving the reagent but plays an active role in the course of the chemical reaction. The kinetics and selectivity of reactions involving this compound are significantly influenced by the solvent properties. wikipedia.org

Reaction Kinetics: The rate of a chemical reaction is dependent on the energy of the transition state relative to the reactants. Solvents can influence this energy difference through differential solvation. wikipedia.orgchemrxiv.org In reactions catalyzed by Li₂CuCl₄, such as the ring-opening of epoxides, THF is the standard solvent. ijrar.org The polar nature of THF can stabilize charged intermediates or transition states that may form during the reaction, potentially lowering the activation energy and accelerating the reaction rate. wikipedia.org For instance, in nucleophilic attack reactions, a solvent that stabilizes the developing charge in the transition state will increase the reaction speed. wikipedia.org While comprehensive kinetic studies comparing various solvents for Li₂CuCl₄ reactions are not widely available, the consistent use of ethereal solvents like THF suggests their optimal balance of solubility and ability to facilitate these transformations. ijrar.orgresearchgate.net

Reaction Selectivity: Solvents can also govern the selectivity of a reaction, such as regioselectivity or stereoselectivity, by altering the relative stability of different possible transition states. chemrxiv.orgnih.gov In the case of this compound, it is noted for its high regioselectivity in reactions like the cleavage of epoxides, where it facilitates the formation of chlorohydrins by attacking the more electron-deficient carbon atom. ijrar.org The solvent cage around the reacting species can influence the orientation of the substrate and the reagent, thereby favoring one reaction pathway over another. The specific coordination of THF to the lithium cations and its interaction with the tetrachlorocuprate anion can affect the reactivity and steric environment of the active catalytic species, thus contributing to the observed high selectivity. harvard.edu

Influence of Solvent Properties on Reaction Parameters
Solvent PropertyEffect on KineticsEffect on SelectivityReference
Polarity/Dielectric ConstantCan accelerate reactions by stabilizing charged transition states.Can influence the relative energies of different transition state pathways. wikipedia.orgchemrxiv.org
Coordinating Ability (e.g., THF)Affects the aggregation and reactivity of the ionic species.Influences the steric environment of the catalyst, impacting regioselectivity. researchgate.net
Solvation of IonsStabilizes the active ionic species in solution, making them available for reaction.The structure of the solvent shell can direct the approach of reactants. researchgate.netwikipedia.org

Studies in Mixed Solvent Systems and Solid-Phase Reactions

Research predominantly focuses on the use of this compound in a single aprotic solvent, most notably THF. There is limited specific information in the reviewed literature regarding the systematic study of this compound in mixed solvent systems. However, studies on related organocuprates, such as lithium cyanocuprates, have shown that varying the solvent composition (e.g., mixtures of THF and diethyl ether) can significantly alter the aggregation state of the cuprate (B13416276) (i.e., the formation of dimers or larger clusters) and the degree of ion pairing (contact vs. solvent-separated ion pairs). researchgate.net These changes in speciation can, in turn, modify the reagent's reactivity and selectivity. researchgate.net It is plausible that similar effects would be observed for this compound, where a less polar co-solvent might promote ion-pairing, potentially affecting its catalytic activity.

Similarly, there is a scarcity of research on the application of this compound in solid-phase reactions. The compound is typically used in a homogeneous solution. ijrar.org Solid-phase or solvent-free reactions often require thermal stability and reactivity in the absence of a solvating medium, conditions under which the ionic and solvated nature of this compound might not be conducive to its typical reaction pathways.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Based on Dilithium (B8592608) Tetrachlorocuprate

While dilithium tetrachlorocuprate is effective in homogeneous catalysis, particularly for the cross-coupling of Grignard reagents with alkyl halides and tosylates, a significant research thrust is its adaptation into more robust and versatile catalytic systems. The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, represents a key direction. Such systems offer considerable advantages, including simplified catalyst recovery and recycling, which are crucial for industrial applications and sustainable chemistry.

Research is exploring the immobilization of tetrachlorocuprate complexes onto supports like alumina, silica, or polymers. The goal is to create solid-supported catalysts that retain the high reactivity of the homogeneous system while gaining the practical benefits of heterogeneity. Another emerging area is the design of bimetallic alloy catalysts that may incorporate copper derived from precursors like Li₂CuCl₄. These systems can exhibit unique reactivity and selectivity profiles not achievable with monometallic catalysts. For instance, a Platinum-Nickel (Pt-Ni) bimetallic alloy has been shown to be effective in the diastereoselective hydrogenation of sterically hindered olefins, a transformation where traditional catalysts often fail.

Furthermore, there is growing interest in applying copper-based catalysts, including derivatives of cuprates, to novel reaction types such as C-H activation. Dual-catalytic systems that pair a copper catalyst with a photoredox catalyst are enabling transformations like the C-H arylation of azoles under mild, visible-light-induced conditions. These innovative approaches are expanding the synthetic utility of copper catalysis beyond traditional cross-coupling reactions.

Catalyst System TypeSupport/ModificationPotential AdvantagesRelevant Research Area
Heterogeneous Alumina, Silica, PolymersEnhanced stability, recyclability, ease of separationSustainable Chemistry, Industrial Process Development
Bimetallic Alloy e.g., Pt-Ni on SiO₂Unique reactivity, high diastereoselectivity for hindered substratesStereoselective Synthesis, Hydrogenation
Dual-Catalysis Paired with Photoredox CatalystMild reaction conditions, novel bond formations (e.g., C-H activation)Photochemistry, Organic Synthesis

Exploration in Asymmetric Synthesis

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has propelled the development of asymmetric catalysis. While the use of this compound in stereoselective reactions was reported in the early 1990s for the preparation of antiviral agent analogues, its application in modern asymmetric synthesis is an area ripe for deeper exploration. The high regio- and stereoselectivity observed in its reactions with unsaturated epoxides provides a historical foundation for its potential in creating chiral molecules.

Future research is focused on modifying the standard Li₂CuCl₄ system with chiral ligands. The coordination of a chiral molecule to the copper center can create a chiral environment, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, thereby inducing enantioselectivity. Although many advances in asymmetric synthesis have involved other transition metals like iridium, rhodium, and ruthenium, the low cost and unique reactivity of copper make it an attractive alternative.

The development of chiral catalysts for various transformations, including aza-Henry reactions and the synthesis of complex heterocyclic structures like tetrahydroisoquinolines, highlights the sophisticated strategies being employed in the field. Applying these principles to this compound—for instance, by generating a chiral cuprate (B13416276) in situ—could unlock new pathways for the enantioselective synthesis of molecules with multiple stereogenic centers.

Reaction TypeCatalyst SystemAchieved OutcomeReference
Reaction with Unsaturated EpoxidesThis compoundHigh regio- and stereoselectivityGuo, Z.-X., et al. (1993)
CyclodehydrationChiral Phosphoric AcidAtropisomeric N-aryl 1,2,4-triazoles (up to 91:9 er)Holmes, M. T., et al. (2023)
Aza-Henry ReactionCinchona Alkaloid Sulfonamide/Zinc(II)Enantioselective synthesis of tetrasubstituted cyclic aminesTanimoto, H., et al.

Advanced Materials Applications and Functionalization

The utility of this compound is expanding beyond catalysis into the realm of materials science. It is recognized as a precursor for the synthesis of advanced materials, including battery components and functional nanoparticles. The presence of both lithium and copper makes it a candidate for creating complex metal oxides, which are critical components in energy storage devices.

One promising avenue is the use of Li₂CuCl₄ in the synthesis of lithium metal oxide nanoparticles. Techniques like induction thermal plasma can be used to convert molecular precursors into highly crystalline nanoparticles with controlled structures, such as spinel-structured LiMn₂O₄ or layered LiCoO₂. While the direct synthesis from Li₂CuCl₄ is a specific research goal, the principles are transferable. The synthesis of lithium and silver nanoparticles via green chemistry routes further underscores the drive towards environmentally benign production of nanomaterials.

Additionally, tetrachlorocuprate anions are being investigated as components of ionic liquids (ILs). These materials, which are salts that are liquid at low temperatures, have applications in batteries, catalysis, and as green solvents. By pairing the [CuCl₄]²⁻ anion with suitable organic cations, novel ILs with specific magnetic or thermal properties can be designed. The compound also serves as an intermediate in the synthesis of other molecules, such as 10-Methylundecanol.

Material TypeSynthesis Method/ApplicationKey Features
Lithium Metal Oxide Nanoparticles Precursor for methods like induction thermal plasmaHigh crystallinity, controlled morphology (e.g., spinel, layered)
Ionic Liquids (ILs) Forms the anionic component [CuCl₄]²⁻Potential for magnetic/thermochromic properties, use in batteries
Battery Precursors Source of lithium and copper for cathode materialsComponent for energy storage devices

Integrated Experimental and Computational Approaches

Modern chemical research increasingly relies on the synergy between experimental work and computational modeling to accelerate discovery and deepen understanding. For this compound and related cuprate systems, integrated approaches are proving invaluable for elucidating complex reaction mechanisms and predicting catalytic behavior.

Density Functional Theory (DFT) has become a cornerstone for modeling catalytic processes. Computational studies have been used to evaluate the mechanisms of lithium cuprate coupling reactions, examining potential pathways such as oxidative addition and reductive elimination. These calculations help to identify transition states and intermediates, providing insights that are often difficult to obtain through experimental observation alone. For example, DFT calculations can help rationalize the origins of selectivity in copper-catalyzed reactions by comparing the energy profiles of different reaction pathways.

This integrated approach extends to materials science, where theoretical models are combined with experimental data to understand the electronic structures of cuprate materials, particularly in the context of high-temperature superconductors. Spectroscopic techniques combined with quantum mechanical calculations can probe the properties of catalyst surfaces and reaction intermediates. By combining experimental kinetics and product analysis with high-level computational modeling, researchers can build comprehensive models of catalytic cycles, guiding the rational design of new, more efficient catalysts and materials based on the this compound scaffold.

ApproachMethodologyApplication to this compound
Mechanistic Elucidation Density Functional Theory (DFT)Modeling oxidative addition/reductive elimination pathways in cross-coupling reactions.
Selectivity Prediction Computational ModelingUnderstanding the origins of N- vs. O-selectivity in Ullmann-type reactions.
Materials Characterization Combined Spectroscopy & DFTProbing the electronic structure and surface properties of cuprate-based materials.
Rational Catalyst Design Integrated Kinetic & Theoretical StudiesGuiding the development of new catalysts with enhanced activity and selectivity.

Q & A

Q. How is dilithium tetrachlorocuprate synthesized and characterized for catalytic applications?

this compound is typically prepared as a 0.1 M solution in tetrahydrofuran (THF), with synthesis involving the combination of copper chloride and lithium salts under inert conditions. Characterization includes UV-Vis spectroscopy to confirm the tetrachlorocuprate(II) ion’s electronic structure and nuclear magnetic resonance (NMR) to verify purity. For catalytic applications, its activity in cross-coupling reactions (e.g., Grignard reagent conversions) is validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess yield and selectivity .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Key properties include a density of 0.91 g/mL at 25°C, a boiling point of 66°C (for THF solvent), and solubility in polar aprotic solvents like THF. Its hygroscopic nature necessitates strict anhydrous handling. Researchers must prioritize inert-atmosphere techniques (e.g., Schlenk lines) and low-temperature storage (−20°C) to prevent decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under hazard codes F (flammable) and Xi (irritant). Safety measures include:

  • Using flame-resistant storage areas.
  • Employing personal protective equipment (PPE) such as nitrile gloves and safety goggles.
  • Conducting reactions in fume hoods to mitigate THF vapors. Contingency plans for solvent fires (e.g., CO₂ extinguishers) and spill containment (vermiculite) are essential .

Q. What role does this compound play in cross-coupling reactions?

It acts as a catalyst in C–C bond-forming reactions, such as coupling allylmagnesium bromide with dihaloalkanes. Mechanistically, it facilitates single-electron transfers (SET) to stabilize radical intermediates, enhancing regioselectivity. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (typically 5–10 mol% catalyst loading) .

Advanced Research Questions

Q. What methodological considerations ensure reproducibility in this compound-catalyzed Grignard couplings?

Key factors include:

  • Temperature control : Reactions often require sub-0°C conditions to suppress side reactions (e.g., β-hydride elimination).
  • Solvent purity : THF must be rigorously dried (e.g., over molecular sieves) to prevent catalyst deactivation.
  • Catalyst activation : Pre-stirring the catalyst with Grignard reagents for 10–15 minutes enhances activity. Contradictions in reported yields (e.g., 58% vs. 75%) may arise from variations in magnesium halide removal efficiency .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often stem from differences in:

  • Substrate steric effects : Bulky substrates reduce turnover frequency.
  • Counterion effects : Lithium’s Lewis acidity vs. potassium in analogous cuprates.
  • Solvent coordination : THF’s ability to stabilize intermediates vs. ethereal solvents. Systematic kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to isolate contributing factors .

Q. What spectroscopic techniques elucidate the electronic structure of the tetrachlorocuprate(II) ion?

  • UV-Vis spectroscopy : Identifies d-d transitions (e.g., ²B₁g → ²Eg at ~400 nm) and charge-transfer bands.
  • Electron paramagnetic resonance (EPR) : Detects Cu²⁺ paramagnetism, with g-values (~2.1) indicating tetragonal distortion.
  • X-ray absorption spectroscopy (XAS) : Probes ligand-field splitting and metal-ligand bond distances. Temperature-dependent studies reveal vibronic coupling in planar vs. tetrahedral geometries .

Q. How can reaction parameters be optimized for this compound-mediated hydroboration?

Optimization involves:

  • Substrate-to-catalyst ratio : A 1:0.05 molar ratio minimizes side reactions.
  • Solvent selection : THF outperforms DMSO due to better Cu²⁺ solvation.
  • Additive screening : LiBr enhances electrophilicity of boron intermediates. High-throughput screening (HTS) with automated liquid handlers accelerates parameter space exploration .

Q. What mechanistic insights explain this compound’s role in organometallic transformations?

The compound operates via a radical pathway in Michael additions and hydrofunctionalization. For example, in hydroboration, Cu²⁺ abstracts a hydrogen atom from the substrate, generating a boron-centered radical. Spin-trapping experiments (e.g., using TEMPO) and isotopic labeling (²H/¹³C) validate intermediate species .

Q. How do ligand-field perturbations affect the catalytic activity of this compound?

Ligand substitution (e.g., Cl⁻ → Br⁻) alters the Racah parameter (B) and 10Dq splitting, modulating redox potentials. For instance, brominated analogues exhibit higher Lewis acidity but lower thermal stability. Researchers should correlate UV-Vis spectra with cyclic voltammetry (CV) data to predict activity trends .

Data Contradiction Analysis

Example : Conflicting reports on catalytic efficiency in allylic substitutions.

  • Root cause : Variations in THF’s water content (≥50 ppm H₂O deactivates Cu²⁺).
  • Resolution : Karl Fischer titration ensures solvent dryness (<10 ppm H₂O). Replicate experiments under controlled conditions (e.g., glovebox) improve reproducibility .

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